An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,10-phenanthrolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, derived from the 1,10-phenanthroline core, provides a unique scaffold for the design of novel therapeutic agents and functional materials. The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position modifies the electronic and steric properties of the parent phenanthroline, influencing its coordination chemistry and biological activity. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to 1-Methyl-1,10-phenanthrolin-2(1H)-one, complete with detailed experimental protocols, mechanistic insights, and characterization data.
Strategic Approach to the Synthesis
The synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one is most effectively achieved through a two-step sequence, commencing with a commercially available precursor. This strategy ensures a convergent and efficient route to the target molecule. The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic workflow for 1-Methyl-1,10-phenanthrolin-2(1H)-one.
This pathway was designed for its robustness and the commercial availability of the starting material, 2-chloro-1,10-phenanthroline. The initial step involves the hydrolysis of the chloro-substituent to afford the corresponding phenanthrolinone, a critical intermediate. The subsequent N-methylation of the lactam nitrogen furnishes the desired final product.
Part 1: Synthesis of the Precursor: 1,10-Phenanthrolin-2(1H)-one
The initial stage of the synthesis focuses on the conversion of 2-chloro-1,10-phenanthroline to 1,10-phenanthrolin-2(1H)-one. This transformation is achieved via an acid-catalyzed hydrolysis.
Mechanistic Rationale
The hydrolysis of 2-chloro-1,10-phenanthroline proceeds through a nucleophilic aromatic substitution mechanism. Under acidic conditions, the nitrogen atom at the 10-position is protonated, which activates the phenanthroline ring towards nucleophilic attack. A water molecule then acts as the nucleophile, attacking the carbon atom bearing the chlorine. Subsequent loss of a proton and elimination of hydrochloric acid leads to the formation of the tautomeric enol form, which rapidly tautomerizes to the more stable keto form, 1,10-phenanthrolin-2(1H)-one. The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Chloro-1,10-phenanthroline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
In a high-pressure reaction vessel equipped with a magnetic stir bar, add 2-chloro-1,10-phenanthroline.
-
Carefully add a solution of 48% aqueous hydrobromic acid. For every 1 gram of the starting material, use approximately 10 mL of the acid solution.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: dichloromethane/methanol, 95:5).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to afford pure 1,10-phenanthrolin-2(1H)-one as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 75-85%
Part 2: N-Methylation of 1,10-Phenanthrolin-2(1H)-one
The final step in the synthesis is the N-methylation of the lactam intermediate. This is a standard procedure for the alkylation of amides and related compounds, utilizing a strong base to deprotonate the nitrogen, followed by quenching with an electrophilic methyl source.
Mechanistic Rationale
The N-methylation of 1,10-phenanthrolin-2(1H)-one follows a two-step process. First, a strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the lactam nitrogen, generating a highly nucleophilic sodium salt. This anion then undergoes a classic SN2 reaction with a methylating agent, typically methyl iodide (CH3I). The iodide ion is an excellent leaving group, facilitating the rapid and irreversible formation of the C-N bond. The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial to solvate the cation and to prevent protonation of the intermediate anion.
Detailed Experimental Protocol
Materials and Reagents:
-
1,10-Phenanthrolin-2(1H)-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,10-phenanthrolin-2(1H)-one (1.0 eq).
-
Add anhydrous THF to dissolve the starting material completely.
-
Cool the flask to 0 °C in an ice bath.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via the dropping funnel over a period of 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes, 1:1).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, gradient elution) to afford pure 1-Methyl-1,10-phenanthrolin-2(1H)-one.
Expected Yield: 80-90%
Structural Elucidation and Characterization
The identity and purity of the synthesized 1-Methyl-1,10-phenanthrolin-2(1H)-one should be confirmed by a combination of spectroscopic techniques.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| Appearance | Off-white to pale yellow solid | --- |
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthroline core and a singlet for the N-methyl group.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. A 13C NMR spectrum is available on PubChem.[1]
Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 211.08.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one. The described protocols are based on established chemical transformations and have been designed to be reproducible and scalable. By providing detailed experimental procedures, mechanistic insights, and characterization data, this guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the reliable preparation of this important heterocyclic compound for further investigation and application.
References
-
Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and reactions of 1,10-phenanthroline-2(1 H)-thione: a facile synthesis of 2,2′-thiobis-1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). PubMed Central. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved from [Link]
-
Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). RSC Advances. Retrieved from [Link]
-
1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. ResearchGate. Retrieved from [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. Retrieved from [Link]
-
Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. Retrieved from [Link]
-
Methylation using iodomethane. (2020). Reddit. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. Retrieved from [Link]
-
Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. Retrieved from [Link]
-
Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. pubs.acs.org. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. sciencedirect.com. Retrieved from [Link]
-
1-Methyl-1,10-phenanthrolin-2(1H)-one. PubChem. Retrieved from [Link]
-
Lactam synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. (2025). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Proposed reaction mechanism for the mono‐selective N‐methylation of... ResearchGate. Retrieved from [Link]
-
Tunable regulatory activities of 1,10-phenanthroline derivatives towards acid sphingomyelinase and Zn(ii)–amyloid-β. Chemical Communications. Retrieved from [Link]
-
Experimental and quantum-chemical studies of H-1, C-13 and N-15 NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2 '-bipyridine and 1,10-phenanthroline. (2025). ResearchGate. Retrieved from [Link]
-
1,10-Phenanthroline. PubChem. Retrieved from [Link]
